molecular formula C8H7F3O2 B15093308 3-Methoxy-2-(trifluoromethyl)phenol

3-Methoxy-2-(trifluoromethyl)phenol

Cat. No.: B15093308
M. Wt: 192.13 g/mol
InChI Key: XEMZWTCQRVIRHO-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(trifluoromethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the displacement of a halogen (such as chlorine or fluorine) from a trifluoromethyl-substituted benzene derivative using a nucleophile like methoxide ion. This reaction often requires elevated temperatures and an inert atmosphere to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the phenol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-2-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-(trifluoromethyl)phenol is unique due to the presence of both methoxy and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

3-methoxy-2-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F3O2/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4,12H,1H3

InChI Key

XEMZWTCQRVIRHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(F)(F)F)O

Origin of Product

United States

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